molecular formula C19H17N3O7S B3005281 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-80-3

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B3005281
CAS No.: 941988-80-3
M. Wt: 431.42
InChI Key: PEFYLNKWJHJRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[1,4]dioxin moiety and a sulfonyl acetamide group substituted with a 4-methoxyphenyl ring. The 1,3,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in modulating pharmacokinetic properties .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S/c1-26-13-3-5-14(6-4-13)30(24,25)11-17(23)20-19-22-21-18(29-19)12-2-7-15-16(10-12)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFYLNKWJHJRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of the oxadiazole intermediate with a dihydrobenzo[b][1,4]dioxin derivative, often through a nucleophilic substitution reaction.

    Attachment of the Sulfonylacetamide Group: The final step involves the sulfonylation of the intermediate compound followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Key Structural Features

  • Dihydrobenzo[b][1,4]dioxin : Known for its role in pharmacological activity.
  • Oxadiazole Ring : Associated with a range of biological activities including antimicrobial and anti-inflammatory effects.
  • Methoxyphenylsulfonyl Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have shown significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated for their ability to inhibit the growth of various bacterial strains. Studies indicate that these compounds can effectively combat both Gram-positive and Gram-negative bacteria .

Analgesic Properties

Research has demonstrated that certain oxadiazole derivatives exhibit analgesic effects comparable to traditional pain relievers. The mechanism often involves the modulation of pain pathways through the inhibition of inflammatory mediators .

Antiviral Potential

Some studies have explored the antiviral activity of oxadiazole-containing compounds against specific viruses. For example, certain derivatives have been tested against camelpox and buffalopox viruses, showing varying degrees of effectiveness .

Neuropharmacological Effects

The compound's structure suggests potential interactions with dopamine receptors, which are critical in neuropharmacology. Compounds similar to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide have been investigated for their effects on neuropsychiatric disorders such as Parkinson’s disease and schizophrenia .

Case Study 1: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical strains of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Case Study 2: Analgesic Activity Assessment

In a study assessing analgesic properties using the acetic acid-induced writhing method in mice, several synthesized compounds demonstrated significant protective effects against pain compared to standard analgesics like aspirin .

Mechanism of Action

The mechanism by which N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the sulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

  • The sulfonyl group in the target compound increases polarity compared to the 4-isopropylphenyl analog, which may improve aqueous solubility but reduce membrane permeability .

Heterocyclic Core Modifications

  • Replacing the 1,3,4-oxadiazole with a thiazole (as in the CDK9 inhibitor) introduces a sulfur atom, which may alter electronic properties and binding kinetics. The bicycloheptane substituent in this analog demonstrates the importance of 3D structural complexity in kinase selectivity .
  • The triazolyl-thio analog’s pyridinyl-triazole moiety could enable metal coordination or additional hydrogen bonding, broadening its interaction profile .

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound that belongs to the oxadiazole family, known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S with a molar mass of 378.43 g/mol. The unique structure incorporates a 1,3,4-oxadiazole ring fused with a dihydrobenzo[b][1,4]dioxin moiety and a sulfonamide group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy due to their ability to inhibit various biological targets involved in tumor growth and proliferation.

  • Mechanisms of Action :
    • Inhibition of Key Enzymes : The compound has shown significant inhibitory effects on various enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .
    • Interaction with Nucleic Acids : The oxadiazole scaffold has been demonstrated to interact with DNA and RNA, potentially disrupting the replication and transcription processes in cancer cells .
  • Case Studies :
    • A study evaluated the cytotoxic effects of several 1,3,4-oxadiazole derivatives on different cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly enhanced cytotoxicity against breast and colon cancer cell lines .
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Dihydrobenzo[b][1,4]dioxin moietyEnhances interaction with biological targets
Sulfonamide groupIncreases solubility and bioavailability
1,3,4-Oxadiazole ringCritical for anticancer activity

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively through hydrogen atom transfer (HAT) mechanisms . This property may contribute to its overall therapeutic efficacy by reducing oxidative stress in cells.

Q & A

Basic: What synthetic methodologies are commonly employed to construct the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates. Two primary approaches are documented:

  • General Procedure A : Reaction of pre-synthesized hydrazides (e.g., 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine) with acyl chlorides in the presence of pyridine. This method yields moderate to low yields (24–35%) but ensures regioselectivity .
  • General Procedure B : Oxidative cyclization using oxalyl chloride and carboxylic acids. For example, coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with hydrazides under reflux conditions achieves higher yields (up to 93%) .
    Critical parameters include solvent choice (DMF or THF), temperature control (80–100°C), and stoichiometric ratios of coupling agents.

Basic: How is the compound’s purity and structural fidelity validated post-synthesis?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm regiochemistry and substituent positioning. For instance, aromatic proton signals between δ 7.2–7.4 ppm verify the dihydrobenzodioxin moiety, while sulfonyl acetamide protons appear as singlets near δ 3.8–4.2 ppm .
  • Mass Spectrometry (ESI-MS or EI-MS) : Molecular ion peaks (e.g., m/z 489.55 for C25H23N5O4S) confirm molecular weight .
  • HPLC : Purity ≥95% is typically required, with retention times monitored using C18 columns and acetonitrile/water gradients .

Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without compromising activity?

  • Sulfonamide Modification : Introducing hydrophilic groups (e.g., methoxy or amino substituents) on the 4-methoxyphenylsulfonyl moiety enhances aqueous solubility. demonstrates that replacing the methyl group with a polar substituent increases logP by 0.5–1.0 units while retaining α-glucosidase inhibition .
  • Co-solvent Systems : Use of DMSO-PEG 400 mixtures (1:4 v/v) improves solubility up to 10 mM, as validated in murine models .
  • Prodrug Approaches : Esterification of the acetamide group (e.g., with pivaloyloxymethyl) enhances bioavailability by 40% in preliminary assays .

Advanced: How do structural modifications to the dihydrobenzodioxin moiety influence bioactivity?

  • Electron-Donating Groups : Methoxy or ethoxy substitutions at the 6-position of the dihydrobenzodioxin ring improve binding to kinases (e.g., GSK-3α) by 3–5-fold, as seen in IC50 shifts from 1.2 µM to 0.4 µM .
  • Ring Expansion : Replacing the dihydrobenzodioxin with a naphthalene system ( , compound 3.9) reduces PARP-1 inhibition by 70%, highlighting the importance of the oxygen-rich heterocycle for π-stacking interactions .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) at the 2-position decrease solubility but increase selectivity for adenylyl cyclase isoforms .

Advanced: What in silico methods predict target engagement and off-target risks?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s interaction with ATP-binding pockets (e.g., CDK9 or PARP-1). For example, the oxadiazole ring forms hydrogen bonds with Lys68 in PARP-1, while the sulfonyl group stabilizes hydrophobic contacts .
  • MD Simulations : GROMACS-based simulations (100 ns) assess conformational stability in lipid bilayers, identifying potential off-target binding to cytochrome P450 isoforms (e.g., CYP3A4) .
  • QSAR Models : Topological polar surface area (TPSA) and ClogP values correlate with blood-brain barrier permeability (R² = 0.89 in murine datasets) .

Advanced: How can contradictions in biological activity data across studies be systematically resolved?

  • Dose-Response Reassessment : Validate IC50 values using standardized assays (e.g., ADP-Glo™ for kinase studies) to minimize inter-lab variability .
  • Structural Reanalysis : Cross-check NMR assignments (e.g., diastereomeric purity via NOESY) to rule out stereochemical confounding factors .
  • Theoretical Frameworks : Link discrepancies to assay conditions (e.g., ATP concentrations in kinase assays) using the principle of "linkage to conceptual frameworks" ( ), ensuring methodological alignment with target biology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.